3-Methylbut-2-enylzinc chloride, 0.50 M in THF

Übersicht

Beschreibung

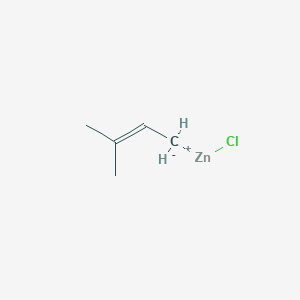

3-Methylbut-2-enylzinc chloride, 0.50 M in THF is a zinc-containing organometallic compound with the molecular formula C5H9ClZn. It is known for its potential applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a zinc atom bonded to a chloro group and a 3-methyl-2-butenyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylbut-2-enylzinc chloride, 0.50 M in THF typically involves the reaction of zinc chloride with 3-methyl-2-butenyl magnesium bromide in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The general reaction scheme is as follows:

ZnCl2+C5H9MgBr→C5H9ClZn+MgBrCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of zinc oxide and other by-products.

Substitution: The chloro group in the compound can be substituted by other nucleophiles, such as alkyl or aryl groups, under appropriate conditions.

Addition: The compound can participate in addition reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Substitution: Reagents such as alkyl halides or aryl halides can be used in the presence of a suitable catalyst.

Addition: Electrophiles such as carbonyl compounds can react with this compound under mild conditions.

Major Products:

Oxidation: Zinc oxide and organic by-products.

Substitution: New organozinc compounds with different substituents.

Addition: Organozinc adducts with electrophiles.

Wissenschaftliche Forschungsanwendungen

3-Methylbut-2-enylzinc chloride, 0.50 M in THF has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.

Biology: The compound has been studied for its potential biological activity, including its role as an antimicrobial agent.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of 3-Methylbut-2-enylzinc chloride, 0.50 M in THF involves the interaction of the zinc atom with various molecular targets. The zinc atom can coordinate with electron-rich sites in biomolecules, leading to changes in their structure and function. This coordination can affect enzymatic activity, protein folding, and other biochemical processes.

Vergleich Mit ähnlichen Verbindungen

- Zinc, chloro(2-methyl-2-butenyl)-

- Zinc, chloro(3-methyl-1-butenyl)-

- Zinc, chloro(3-methyl-3-butenyl)-

Comparison: 3-Methylbut-2-enylzinc chloride, 0.50 M in THF is unique due to the specific positioning of the methyl and butenyl groups, which can influence its reactivity and applications. Compared to its analogs, it may exhibit different reactivity patterns in substitution and addition reactions, making it suitable for specific synthetic applications.

Biologische Aktivität

3-Methylbut-2-enylzinc chloride (MBZC) is an organozinc compound that has garnered attention for its potential biological applications, particularly in synthetic organic chemistry and medicinal chemistry. This article reviews the biological activity of MBZC, focusing on its cytotoxicity, cellular mechanisms, and therapeutic potentials, supported by empirical data and case studies.

3-Methylbut-2-enylzinc chloride is characterized by its reactivity as a nucleophile in various organic reactions, including cross-coupling reactions and allylation processes. It is typically prepared in tetrahydrofuran (THF), a solvent that stabilizes the organozinc species.

Cytotoxicity and Cell Proliferation

Research has indicated that zinc ions play a crucial role in cell growth, proliferation, differentiation, and apoptosis. A study evaluated the effects of zinc chloride on human keratinocytes (HaCaT cells) and found non-cytotoxic effects at concentrations up to 10 µg/mL after 24 hours. The study also demonstrated that lower concentrations did not significantly affect cell proliferation but promoted the expression of several genes associated with antioxidant activity and glycoprotein synthesis .

Table 1: Effects of Zinc Chloride on HaCaT Cells

| Concentration (µg/mL) | Time (h) | Cytotoxicity | Gene Expression Changes |

|---|---|---|---|

| 1 | 24 | Non-cytotoxic | Upregulation of SOD1, CAT |

| 5 | 24 | Non-cytotoxic | Upregulation of TGFB1, GPX1 |

| 10 | 24 | Non-cytotoxic | Upregulation of LUM, CDH1 |

The mechanisms by which MBZC exerts its biological effects are linked to its ability to modulate cellular pathways involved in oxidative stress and inflammation. Zinc ions can activate signaling pathways that lead to the upregulation of genes involved in antioxidant defense and tissue repair. For instance, the treatment with zinc ions was shown to enhance the expression of superoxide dismutase (SOD) and catalase (CAT), which are critical for cellular protection against oxidative damage .

Wound Healing Applications

A notable application of zinc-based compounds is in wound healing. Studies have shown that zinc promotes fibroblast proliferation and migration, essential processes for effective wound closure. In a clinical setting, topical applications of zinc formulations have been correlated with improved healing rates in patients suffering from chronic wounds .

Antimicrobial Activity

Recent investigations into the antimicrobial properties of organozinc compounds suggest that MBZC may exhibit activity against various pathogens. A study highlighted the potential of zinc compounds to disrupt bacterial biofilms, which are notoriously difficult to treat due to their protective matrix .

Table 2: Antimicrobial Efficacy of Zinc Compounds

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 8.7 µM |

| Escherichia coli | 17.3 µM |

Eigenschaften

IUPAC Name |

chlorozinc(1+);2-methylbut-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9.ClH.Zn/c1-4-5(2)3;;/h4H,1H2,2-3H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QINYTUZBZWUQON-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C[CH2-])C.Cl[Zn+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.